3-Chloropropane-1-sulfonyl fluoride

説明

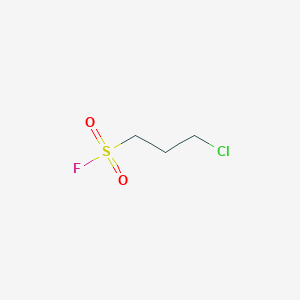

3-Chloropropane-1-sulfonyl fluoride is a useful research compound. Its molecular formula is C3H6ClFO2S and its molecular weight is 160.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

Sulfonyl fluorides, a group to which this compound belongs, are known to be reactive probes in chemical biology and molecular pharmacology .

Mode of Action

Sulfonyl fluorides, such as 3-Chloropropane-1-sulfonyl fluoride, have found significant utility as reactive probes in chemical biology and molecular pharmacology . They possess the right balance of biocompatibility (including aqueous stability) and protein reactivity .

Result of Action

As a member of the sulfonyl fluorides group, it is expected to exhibit reactivity with proteins, but the specific effects would depend on the particular proteins and biological systems involved .

生物活性

3-Chloropropane-1-sulfonyl fluoride (CPSF) is a sulfonyl fluoride compound that has garnered attention in the field of chemical biology due to its unique reactivity and potential applications in enzyme inhibition and protein labeling. This article will explore the biological activity of CPSF, focusing on its mechanisms of action, applications in research, and relevant case studies.

CPSF is characterized by its electrophilic nature, which allows it to interact selectively with nucleophilic residues in proteins, particularly serine and cysteine residues. The sulfonyl fluoride group serves as a reactive warhead that can covalently modify target proteins, thereby inhibiting their function. This property makes CPSF a valuable tool in studying enzyme mechanisms and protein interactions.

Key Properties:

- Electrophilic Reactivity: CPSF exhibits a balance of inherent electrophilic reactivity and stability under physiological conditions, enabling selective targeting of specific proteins.

- Covalent Modification: It can covalently modify essential amino acid residues, leading to irreversible inhibition of enzyme activity.

Applications in Biological Research

CPSF is primarily used as a chemical probe in various biological studies. Its ability to selectively inhibit enzymes has made it instrumental in profiling fatty acid-associated proteins and other metabolic pathways.

Table 1: Summary of Biological Applications

1. Inhibition of Fatty Acid Amide Hydrolase (FAAH)

A study demonstrated that CPSF and related sulfonyl fluorides could effectively inhibit FAAH, an enzyme involved in the degradation of endocannabinoids. This inhibition was characterized using fluorescent assays that monitored enzyme activity through substrate hydrolysis. CPSF showed selectivity for FAAH over other serine hydrolases, indicating its potential as a therapeutic agent for modulating endocannabinoid signaling .

2. Antiproliferative Activity

In another investigation, CPSF derivatives were synthesized and tested for their antiproliferative effects on various cancer cell lines, including L1210 (murine leukemia), CEM (human T-lymphocyte), and HeLa (cervical carcinoma). The results indicated that certain modifications to the CPSF structure enhanced its potency against these cell lines, suggesting that CPSF could be developed further as an anticancer agent .

Recent Findings

Recent research has highlighted the versatility of CPSF as a reactive probe for studying complex biological systems. For instance, a study involving alkynyl-functionalized fatty acid-based sulfonyl fluoride probes demonstrated that these compounds could covalently label fatty acid-associated proteins, providing insights into their functional roles within cellular metabolism .

科学的研究の応用

Organic Synthesis

3-Chloropropane-1-sulfonyl fluoride is primarily utilized as a reagent in organic synthesis. Its ability to introduce sulfonyl fluoride groups into organic molecules makes it valuable for the development of new chemical entities.

Synthesis of Sulfonamides and Bioisosteres

One notable application is in the synthesis of sulfonamides, which are important in pharmaceutical chemistry. For instance, it has been employed to create bioisosteres of amide bonds, enhancing the bioactivity of compounds. In a study, the compound was used to install a sulfonamide bioisostere that exhibited improved antiproliferative activity against various cancer cell lines, including HeLa and murine leukemia cells .

Formation of Chiral Ionic Liquids

Another application involves its role as a starting reagent in synthesizing chiral imidazolium ionic liquids. These ionic liquids have potential uses in catalysis and as solvents in various chemical reactions .

Medicinal Chemistry

In medicinal chemistry, this compound serves as an important intermediate for developing therapeutic agents.

Drug Discovery

Research indicates that sulfonyl fluorides, including this compound, are increasingly recognized for their utility in drug discovery. They can act as electrophilic warheads that participate in covalent bonding with biological targets, thus playing a crucial role in the design of inhibitors for various diseases .

Anticancer Agents

The compound has been explored for its potential in synthesizing anticancer agents. For example, modifications involving sulfonyl fluoride groups have shown promise in enhancing the efficacy of existing drugs by improving their binding affinity to target proteins .

Biochemical Applications

This compound is also significant in biochemical applications, particularly in peptide synthesis.

Peptide Synthesis

It is utilized as a coupling reagent in solid-phase peptide synthesis (SPPS), where it facilitates the formation of peptide bonds under mild conditions. Its high yield and efficiency make it suitable for producing complex peptides that are essential for biological research and therapeutic development .

Case Study: Synthesis of Anticancer Compounds

A recent study demonstrated the use of this compound to synthesize novel anticancer compounds by replacing traditional amide bonds with sulfonamide bioisosteres. The synthesized compounds were tested against several cancer cell lines, showing improved activity compared to their predecessors .

Case Study: Development of Peptide Therapeutics

In another case, researchers employed this compound in the late-stage modification of peptides to enhance their pharmacological profiles. The incorporation of sulfonyl fluoride groups allowed for better stability and efficacy of peptide-based therapeutics .

Data Table: Applications Summary

| Application Area | Specific Use | Key Benefits |

|---|---|---|

| Organic Synthesis | Synthesis of sulfonamides | Improved antiproliferative activity |

| Formation of chiral ionic liquids | Useful in catalysis and solvent applications | |

| Medicinal Chemistry | Drug discovery | Electrophilic warhead for covalent bonding |

| Anticancer agent development | Enhanced binding affinity | |

| Biochemical Applications | Peptide synthesis | High yield and efficiency |

特性

IUPAC Name |

3-chloropropane-1-sulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6ClFO2S/c4-2-1-3-8(5,6)7/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCAROYMFHLNNNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)F)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6ClFO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。